4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiazole moiety attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a suitable electrophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: This compound shares structural similarities with 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, including the presence of a heterocyclic ring and a sulfonyl group.
4-(methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide analogs: Various analogs with modifications in the piperidine or thiazole rings can exhibit different properties and activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a thiazole ring, a piperidine moiety, and a sulfonamide group, which contribute to its unique biological properties. The molecular formula is C15H20N3O2S with a molecular weight of approximately 320.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease pathways, such as kinases or proteases, leading to altered cellular signaling and potential therapeutic effects .
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cell survival and proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Emerging data indicate potential antiviral effects, particularly against viruses implicated in human diseases. The specific mechanisms remain under investigation, but initial findings are promising .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Assessment : In a recent assessment, the compound was tested against a panel of microbial pathogens, showing effective inhibition at low concentrations (IC50 values ranging from 5 to 15 µM) .
- Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics like doxorubicin. Results indicated a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines .
Data Summary
Biological Activity | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 cells | |
Antimicrobial | Effective against bacterial strains | |
Antiviral | Potential activity against viruses | |
Synergistic Effects | Enhanced efficacy with doxorubicin |
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-6-9-19(10-7-12)24(21,22)14-4-2-13(3-5-14)15(20)18-16-17-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVRSFYENEPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.